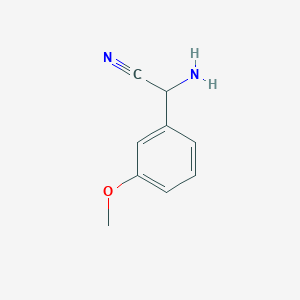

2-Amino-2-(3-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-amino-2-(3-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,11H2,1H3 |

InChI Key |

QWGBIYUMPYRMIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 2 3 Methoxyphenyl Acetonitrile and Its Analogs

Classical and Contemporary Approaches to α-Aminonitrile Synthesis

The preparation of α-aminonitriles is dominated by several key strategic approaches. The most prominent among these is the Strecker reaction, a method that has seen continuous development for over 170 years. rsc.orgacs.orgresearchgate.net Alongside this classical method, nucleophilic substitution pathways and advanced oxidative coupling reactions have emerged as powerful alternatives. mdpi.comorganic-chemistry.org

Strecker Reaction Derivatives and Enhancements

First reported by Adolph Strecker in 1850, the Strecker reaction is a one-pot synthesis that combines an aldehyde (or ketone), an amine, and a source of cyanide to form an α-aminonitrile. nih.govwikipedia.orgyoutube.com This reaction was not only the first multi-component reaction described in the literature but also represented the first-ever synthesis of an amino acid upon hydrolysis of the resulting nitrile. acs.orgresearchgate.netnih.gov The general mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by a cyanide nucleophile to yield the final product. nih.govwikipedia.orgmasterorganicchemistry.com The reaction is typically promoted by acid, which facilitates both the imine formation by activating the carbonyl group and the subsequent nucleophilic attack on the resulting iminium ion. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of the target compound, 2-Amino-2-(3-methoxyphenyl)acetonitrile, the Strecker reaction would involve the condensation of 3-methoxybenzaldehyde (B106831), an amine (such as ammonia), and a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comwikipedia.org

The Strecker synthesis is the archetypal multi-component reaction (MCR), a class of reactions where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of efficiency and atom economy by minimizing intermediate isolation and purification steps. researchgate.net The reaction can be performed under various conditions, including solvent-free systems, which further enhances its environmental credentials. mdpi.comorganic-chemistry.org

The process begins with the condensation of a carbonyl compound and an amine to form an imine, with the concurrent loss of water. nih.gov This is followed by the nucleophilic addition of cyanide to the imine, a Mannich-like mechanism, to produce the α-aminonitrile. nih.gov Although the cyanide can also react with the starting carbonyl to form a cyanohydrin, this reaction is typically reversible, and the equilibrium favors the formation of the more stable α-aminonitrile. nih.gov A wide array of cyanide sources can be employed, including potassium cyanide (KCN), TMSCN, and sodium cyanide (NaCN), often used in conjunction with an ammonium (B1175870) salt like ammonium chloride (NH₄Cl). mdpi.comyoutube.comucalgary.ca

To improve yields, reaction rates, and sustainability, various catalytic systems have been developed for the Strecker reaction. These catalysts can be broadly categorized into metal-based catalysts, organocatalysts, and more novel systems like ionic liquids. mdpi.com

Organocatalysts have gained significant traction as they offer an environmentally benign alternative to potentially toxic metal catalysts. researchgate.netmdpi.com A range of organocatalysts have been successfully applied to α-aminonitrile synthesis:

Thiourea (B124793) and Squaramide Derivatives : These catalysts operate through hydrogen bonding, activating the imine for nucleophilic attack by the cyanide source. mdpi.com For instance, pseudo-enantiomeric squaramide catalysts have been used for the enantioselective Strecker reaction of ketimines, achieving good yields and high enantioselectivity. mdpi.com

Brønsted Acids : Simple organic acids can effectively catalyze the reaction. mdpi.com Succinic acid has been reported as an efficient organocatalyst for Strecker synthesis under solvent-free conditions. mdpi.com

Other Organocatalysts : Mitsunobu's reagent and N-heterocyclic carbenes (NHCs) have also been employed to catalyze the formation of α-aminonitriles in high yields. mdpi.comorganic-chemistry.org

Ionic liquids (ILs) , particularly dicationic ionic liquids (DILs), have emerged as effective and reusable catalysts for the Strecker synthesis. researchgate.netresearchgate.net Their advantages include high thermal stability, ease of handling, and simple recovery and reuse. researchgate.netmdpi.com DILs are believed to act as bifunctional catalysts, where the cationic part activates the carbonyl or imine group, facilitating the reaction. researchgate.net A study on the use of imidazolium-based DILs demonstrated excellent catalytic activity in the solvent-free synthesis of various α-aminonitriles from aldehydes, aniline, and TMSCN. researchgate.net

| Catalyst | Substrate (Aldehyde) | Time (min) | Yield (%) |

|---|---|---|---|

| B[MIm]₂[PF₆]₂ | Benzaldehyde (B42025) | 30 | 97 |

| B[MIm]₂[PF₆]₂ | 4-Chlorobenzaldehyde | 45 | 95 |

| B[MIm]₂[PF₆]₂ | 4-Nitrobenzaldehyde | 60 | 93 |

| B[MIm]₂[NO₂]₂ | Benzaldehyde | 45 | 94 |

| B[MIm]₂[Cl]₂ | Benzaldehyde | 60 | 92 |

The synthesis of chiral α-aminonitriles is of paramount importance, as they are direct precursors to enantiomerically pure α-amino acids. rsc.org Asymmetric variants of the Strecker reaction have been extensively developed using either chiral auxiliaries or chiral catalysts. rsc.orgwikipedia.org

Chiral Catalysts are the more modern and efficient approach. A variety of catalytic systems have been designed to control the stereochemical outcome of the cyanide addition to the imine.

Titanium-Based Catalysts : Chiral Schiff base peptide ligands in complex with titanium(IV) isopropoxide have been shown to be effective bifunctional catalysts, yielding α-aminonitriles with high enantioselectivity. acs.org

Urea (B33335)/Thiourea Derivatives : Chiral urea and thiourea derivatives developed by the Jacobsen group act as highly efficient organocatalysts, activating the imine through hydrogen bonding to facilitate a stereoselective cyanide attack. acs.org

Guanidine (B92328) Derivatives : Corey and coworkers developed a C₂-symmetric bicyclic guanidine derivative that catalyzes the Strecker reaction with high yields and enantioselectivities for N-benzhydryl imines derived from aromatic aldehydes. rsc.orgacs.org

Oxazaborolidinium Ions : Chiral oxazaborolidinium ions (COBI) have been reported to catalyze the enantioselective Strecker reaction of aldimines with tributyltin cyanide, affording products in high yields and with excellent enantioselectivity. nih.gov

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ti(Oi-Pr)₄ / Schiff Base Peptide Ligand | Imines | High | High | acs.org |

| Chiral Bicyclic Guanidine (Corey-type) | N-benzhydryl imines | High | High | rsc.org |

| Chiral Oxazaborolidinium Ion (COBI) | Aldimines | up to 98 | up to 99 | nih.gov |

| Chiral Squaramide Organocatalyst | Ketimines | Good | High | mdpi.com |

Spontaneous absolute asymmetric synthesis has also been observed, where enantioenriched α-aminonitriles form without any external chiral influence, a phenomenon linked to the crystallization behavior of the products. rsc.orgnih.gov

Nucleophilic Substitution Routes to α-Aminonitriles

Beyond the Strecker reaction, α-aminonitriles can be synthesized via nucleophilic substitution pathways. One direct method involves the reaction of an α-haloacetonitrile with an amine. For the synthesis of an analog like 2-amino-2-phenylacetonitrile, this would involve the substitution of the halogen in 2-bromo-2-phenylacetonitrile with ammonia (B1221849).

A more common substitution strategy involves the cyanation of an imine precursor or a related derivative. For instance, a transition-metal-free α-cyanation of N-fluorotosylsulfonamides has been developed, which proceeds through the elimination of hydrogen fluoride (B91410) to provide α-aminonitriles. organic-chemistry.org This method displays broad functional group tolerance and is applicable to a wide range of substrates. organic-chemistry.org

Another route involves the reaction of a benzyl (B1604629) halide with a cyanide salt to form a phenylacetonitrile, which can then be functionalized at the α-position. The synthesis of (3-Methoxyphenyl)acetonitrile, a direct precursor, can be achieved by reacting m-methoxybenzyl chloride with sodium cyanide in water, affording the product in high yield. chemicalbook.com Subsequent α-amination would be required to complete the synthesis of the target compound. A one-pot synthesis of 2-amino-2-phenyl acetonitrile (B52724) has been reported starting from benzonitrile, which is reduced with diisobutylaluminum hydride to form an intermediate imine that is then trapped with sodium cyanide. prepchem.com

Cross-Dehydrogenative Coupling for α-Cyanation of Tertiary Amines

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming C-C bonds directly from two C-H bonds. nih.govrsc.org In the context of α-aminonitrile synthesis, this approach enables the direct α-cyanation of tertiary amines by functionalizing the C(sp³)–H bond adjacent to the nitrogen atom. exlibrisgroup.commdpi.com This method avoids the need for pre-functionalized starting materials and often utilizes an oxidant to facilitate the reaction. mdpi.comnih.gov

A variety of catalytic systems have been developed for the oxidative cyanation of tertiary amines:

Ruthenium Catalysis : An aerobic ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide provides α-aminonitriles in excellent yields under relatively mild conditions (60°C). organic-chemistry.org

Copper Catalysis : Copper salts, such as CuBr, are effective catalysts for the CDC reaction between tertiary amines like N-phenyl tetrahydroisoquinolines and various nucleophiles. nih.gov

Gold Catalysis : Gold complexes have also been shown to catalyze the oxidative α-cyanation of tertiary amines. dntb.gov.ua

Metal-Free Systems : Oxidative cyanation can also be achieved without transition metals, for instance, using hypervalent iodine reagents to oxidize the amine in the presence of a cyanide source. bohrium.com

These CDC reactions typically proceed via the formation of an iminium ion intermediate, generated through oxidation of the tertiary amine. This electrophilic intermediate is then trapped by the cyanide nucleophile to yield the α-aminonitrile product. nih.gov This strategy represents a significant advance in the synthesis of complex α-aminonitriles from readily available amine precursors. nih.gov

Photoredox Catalysis and Radical Mediated Approaches in α-Cyanation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the generation of reactive species under mild conditions. ccspublishing.org.cn This approach is particularly significant for the α-cyanation of amines to form α-aminonitriles, as it often avoids the use of stoichiometric oxidants and hazardous waste generation associated with traditional methods. ccspublishing.org.cn

In this context, radical-mediated pathways have been successfully employed. The general mechanism involves the one-electron oxidation of a tertiary amine by an excited photocatalyst to form an amine radical cation. beilstein-journals.org This intermediate can then lead to an iminium ion, which is susceptible to nucleophilic attack by a cyanide source. A notable advancement is the use of safer, stable cyanide sources like cyanobenziodoxol, which circumvents the need for highly toxic cyanide anions. ccspublishing.org.cn A sunlight-driven, gram-scale reaction using this method underscores its practical utility. ccspublishing.org.cn

The combination of photoredox catalysis with other catalytic systems, such as copper catalysis, has expanded the scope and efficiency of these reactions. digitellinc.com This dual catalytic system allows for controllable radical cyanation reactions that furnish structurally diverse chiral nitriles with high chemo-, regio-, and enantioselectivity. digitellinc.com For instance, the enantioselective aminocyanation and oxycyanation of alkenes can be achieved by combining an organic photocatalyst with a chiral copper complex. nih.govresearchgate.net In these systems, a radical generated through a photoredox cycle is captured by a copper(II) cyanide species, followed by a reductive elimination step that is often enantiodetermining. nih.gov

| Catalytic System | Substrate Type | Cyanide Source | Key Features | Yield |

|---|---|---|---|---|

| Ir[dF(CF3)PPy]2(dtbbpy)PF6 (Photocatalyst) ccspublishing.org.cn | Tertiary Amines | Cyanobenziodoxol | Avoids external oxidants and toxic cyanide anions; mild conditions. ccspublishing.org.cn | Good to Excellent ccspublishing.org.cn |

| Dual Photoredox/Copper Catalysis digitellinc.com | Varies (e.g., Alkenes) | Varies (e.g., TMSCN) | Asymmetric cyanation via a radical pathway; high selectivity. digitellinc.com | Not specified |

| Mes-Acr-BF4 (Photocatalyst) + Cu(OTf)2/Chiral Ligand nih.gov | Alkenes | Trimethylsilylcyanide (TMSCN) | Enantioselective aminocyanation and oxycyanation. nih.gov | Moderate (e.g., 35%) nih.gov |

| Dual Photoredox/Copper Catalysis taylorandfrancis.com | N-hydroxy-phthalamide esters | Trimethylsilylcyanide (TMSCN) | Efficient decarboxylative cyanation to produce chiral nitriles. taylorandfrancis.com | Not specified |

Stereoselective Synthesis of this compound and Chiral α-Aminonitrile Scaffolds

The synthesis of enantiomerically pure α-aminonitriles is of paramount importance, as these compounds are key precursors to unnatural α-amino acids, which are common components in pharmaceuticals and chiral catalysts. mdpi.comnih.gov The development of stereoselective methods, particularly for chiral α,α-dialkyl aminonitriles, remains a significant challenge. acs.org

Asymmetric Catalysis in α-Aminonitrile Formation

Asymmetric catalysis offers a direct and efficient route to enantioenriched α-aminonitriles, primarily through the asymmetric Strecker reaction. mdpi.com This approach utilizes a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the cyanation of an achiral imine. mdpi.com Both organocatalysts and metal-based catalysts have been extensively investigated.

Organocatalysis has seen remarkable progress, with catalysts such as chiral Brønsted acids, amides, and hydroquinine (B45883) derivatives providing desired α-aminonitriles in high yields and with excellent enantiomeric excess (ee), sometimes up to 99%. mdpi.com A significant advantage of some organocatalytic systems is their recyclability, which enhances their practical applicability. mdpi.com More recently, chiral ammonium phase-transfer catalysts have been shown to promote asymmetric reactions, providing a new strategy for the synthesis of chiral α,α-dialkyl aminonitriles. acs.org A screening of various cinchonine-derivatized catalysts demonstrated the potential to achieve high yields and stereoselectivity. researchgate.net

| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | C-1 | 71 | 94:6 | 93:7 |

| 2 | C-2 | n.d. | - | - |

| 3 | CD-3 | 60 | 75:25 | 46:54 |

| 4 | QDB-1 | n.d. | - | - |

| 5 | C-4 | 75 | >95:5 | 95:5 |

| 6 | CD-4 | 70 | 92:8 | 5:95 |

| 7 | C-4 | 90 | >95:5 | 95:5 |

| n.d.: not determined for conversion was less than 10%. researchgate.net Catalyst C-1 is a cinchonine-derivatized catalyst. researchgate.net |

Chiral Auxiliaries in Stereocontrolled Synthesis of α-Aminonitriles

An alternative and widely used strategy for stereocontrolled synthesis involves the use of a chiral auxiliary. mdpi.com In this method, an optically pure chiral amine is condensed with an aldehyde to form a chiral imine. Subsequent diastereoselective addition of a cyanide source leads to a diastereomerically enriched α-aminonitrile. mdpi.com A key advantage is the high level of stereocontrol that can be achieved, although it requires stoichiometric amounts of the auxiliary, which may need to be removed in a later step. mdpi.comacs.org

A variety of chiral auxiliaries have been employed, including α-arylethylamines, amino alcohols, and sugar derivatives. acs.org For example, (R)-phenylglycine amide has been used as an effective chiral auxiliary in a process that benefits from a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, allowing for its isolation in high yield (76-93%) and excellent diastereomeric ratio (>99/1). acs.org Similarly, (S)-1-(4-methoxyphenyl)ethylamine has been used for the diastereoselective three-component Strecker synthesis of α-arylglycines, affording highly crystalline α-aminonitriles that are easily purified. acs.org The use of enantiomerically pure amines like α-methylbenzylamine can also effectively control the stereochemistry of the resulting aminonitrile. tandfonline.com

| Chiral Auxiliary | Key Feature | Stereoselectivity Outcome | Reference |

|---|---|---|---|

| (R)-Phenylglycine amide | Crystallization-induced asymmetric transformation. acs.org | dr > 99/1 acs.org | acs.org |

| (S)-1-(4-Methoxyphenyl)ethylamine | Forms highly crystalline (S,S)-α-aminonitriles. acs.org | Diastereomerically pure products. acs.org | acs.org |

| Optically active α-methylbenzylamine | R-rotamer gives R,R-aminonitrile; S-rotamer gives S,S-counterpart. tandfonline.com | Optically pure diastereomers via recrystallization. tandfonline.com | tandfonline.com |

| β-1-Amino-tetra-O-pivaloyl-D-galactose | Acts as a chiral ammonia equivalent. rsc.org | Major formation of (R)-α-amino nitriles. rsc.org | rsc.org |

Stereochemical Control in Reaction Pathways

The stereochemical outcome of α-aminonitrile synthesis is dictated by the specific reaction pathway, which can be influenced by various factors. The choice of catalyst, chiral auxiliary, and reaction conditions all play a crucial role in directing the stereoselectivity of the cyanide addition. acs.orgelsevierpure.com

An intriguing example of stereochemical control is observed in solid-state reactions. In a reversible Strecker reaction, the asymmetric addition of cyanide to enantiomorphic crystals of an achiral imine produced enantioenriched aminonitriles. rsc.org Remarkably, a stereoinversion was observed, where the dehydrocyanation of an L-aminonitrile yielded the opposite enantiomorph of the starting imine crystal, highlighting a complex and controllable stereochemical cycle. rsc.org This demonstrates that the physical state and crystal packing forces can be powerful tools for controlling chirality.

Furthermore, inherent stereochemical preferences can control selectivity. For instance, in competitive peptide couplings, a consistent and significant preference for heterochiral outcomes has been observed, indicating that the transition state energetics favor the combination of reactants with opposite chirality. rsc.org Such fundamental understanding of reaction pathways is crucial for designing syntheses that yield the desired stereoisomer with high fidelity. The stereocontrolled construction of complex molecules containing multiple stereocenters, such as the amino acid components of natural products like phomopsin B, often relies on starting from a common chiral material and carefully controlling the reaction pathway at each subsequent step. elsevierpure.com

Green Chemistry Principles in the Synthesis of this compound

The synthesis of fine chemicals like this compound is increasingly guided by the twelve principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Key principles applicable to α-aminonitrile synthesis include waste prevention, maximizing atom economy, using catalytic reagents over stoichiometric ones, employing safer solvents, and designing for energy efficiency. yale.eduacs.org

The classic Strecker reaction, while fundamental, often involves toxic cyanide sources and can generate significant waste. nih.govnih.gov Modern synthetic methodologies seek to address these shortcomings. The use of catalytic methods, for example, is superior to stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. mdpi.comyale.edu Furthermore, designing syntheses that avoid unnecessary derivatization, such as the use of protecting groups, simplifies processes and minimizes reagent use and waste generation. acs.org The development of one-pot, multi-component reactions represents a significant step towards greener synthesis by reducing the number of separate operations and purification steps, thereby saving energy and materials. nih.govnih.gov

Solvent Effects and Green Solvents in Synthesis (e.g., water, acetonitrile)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. unsw.edu.auskpharmteco.com The ideal green solvent is non-toxic, renewable, and has minimal environmental impact. Water is often considered an excellent green solvent for its safety, availability, and low cost.

Significant progress has been made in performing α-aminonitrile synthesis in aqueous media. A truly green procedure for the Strecker reaction utilizes indium powder as a catalyst in water, facilitating a one-pot, three-component synthesis that is rapid and produces excellent yields. nih.govnih.gov The use of water as a solvent in conjunction with a β-cyclodextrin catalyst has also been shown to be highly efficient, affording quantitative yields of α-aminonitriles. organic-chemistry.org Another powerful green chemistry approach is the elimination of solvents altogether. Solvent-free, catalyst-free Strecker reactions have been developed that proceed rapidly at room temperature, offering a simple and environmentally friendly procedure with high efficiency. organic-chemistry.org

Acetonitrile is another solvent frequently used in the synthesis of α-aminonitrile analogs. researchgate.netmdpi.com While not as benign as water, it is often considered a greener alternative to more hazardous chlorinated solvents like dichloromethane (B109758) due to its lower toxicity and easier recyclability. In some advanced catalytic systems, such as dual photoredox/copper catalysis for aminocyanation, acetonitrile has proven to be an effective solvent. nih.govresearchgate.net The selection of the solvent system is therefore a balance between reaction compatibility, efficiency, and environmental considerations.

| Solvent/Condition | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Water | Indium Powder | Environmentally benign, rapid, excellent yields. nih.govnih.gov | nih.govnih.gov |

| Water | β-Cyclodextrin | Biomimetic, efficient, catalyst is recyclable. organic-chemistry.org | organic-chemistry.org |

| Solvent-Free | None (catalyst-free) | Reduces waste, simple, fast, high yields. organic-chemistry.org | organic-chemistry.org |

| Acetonitrile | Photoredox/Copper Catalysts | Effective for specific advanced catalytic reactions; greener than many organic solvents. nih.govresearchgate.net | nih.govresearchgate.net |

Catalyst Recyclability and Heterogeneous Catalysis

The drive towards greener chemical processes has spurred the development of heterogeneous catalysts for the synthesis of α-aminonitriles, including analogs of this compound. These catalysts offer significant advantages, such as simplified product purification, reduced waste, and the potential for catalyst reuse over multiple reaction cycles. cardiff.ac.ukresearchgate.net The Strecker reaction, a cornerstone of α-aminonitrile synthesis, has been a primary target for the application of such catalysts. researchgate.netmdpi.com

A variety of solid-supported catalysts have been investigated. For instance, alumina-supported tungstosilicic acid (SiW/Al₂O₃) has been demonstrated as an efficient, non-toxic, and inexpensive heterogeneous catalyst for the one-pot, three-component Strecker reaction. cardiff.ac.uk This catalyst facilitates the synthesis of α-aminonitriles in excellent yields and short reaction times. cardiff.ac.uk A key finding was that the catalyst is truly heterogeneous, as no significant increase in product conversion was observed when the reaction was continued with only the filtrate, confirming the catalyst does not leach into the reaction medium. cardiff.ac.uk Similarly, montmorillonite (B579905) KSF clay, a solid acid, has been used to catalyze the reaction between in situ formed aryl imines and trimethylsilyl cyanide (TMSCN), yielding α-aminonitriles. organic-chemistry.org The clay catalyst can be recovered and recycled, although a gradual decrease in activity may be observed over successive runs. organic-chemistry.org

Nanomaterials have also emerged as highly effective heterogeneous catalysts. Nano copper ferrite (B1171679) (CuFe₂O₄) has been employed as a reusable catalyst for synthesizing α-aminonitriles in water, an environmentally benign solvent. researchgate.netorganic-chemistry.org This nanocatalyst is easily recovered for reuse. researchgate.netorganic-chemistry.org Another example involves gold nanoparticles capped with a porous silica (B1680970) shell (Au@pSiO₂), which catalyze the Strecker reaction under solvent-free conditions at room temperature, offering high stability and preventing the leaching of the gold nanoparticles. mdpi.com The use of indium powder in water has also been reported as a highly efficient and recyclable catalytic system for the three-component synthesis of a wide range of α-aminonitriles in excellent yields. nih.gov

The reusability of these catalysts is a critical factor for their practical and industrial application. Many of these solid catalysts can be recycled multiple times without a significant loss of activity. mdpi.comorganic-chemistry.org For example, some organocatalysts immobilized on a solid support have shown excellent activity for up to five cycles. mdpi.com

Table 1: Examples of Recyclable Heterogeneous Catalysts for α-Aminonitrile Synthesis

| Catalyst | Substrates | Cyanide Source | Key Features | Yields | Ref |

|---|---|---|---|---|---|

| Alumina-Supported Tungstosilicic Acid (SiW/Al₂O₃) | Aldehydes, Amines | Trimethylsilyl cyanide | Efficient, non-toxic, easy workup | Excellent | cardiff.ac.uk |

| Nano Copper Ferrite (CuFe₂O₄) | Aldehydes, Amines | Trimethylsilyl cyanide | Reusable, operates in water | Good to Moderate | researchgate.net |

| Montmorillonite KSF Clay | Aldehydes, Amines | Trimethylsilyl cyanide | Recyclable solid acid | Excellent | organic-chemistry.org |

| Indium Powder | Aldehydes, Amines | Trimethylsilyl cyanide | Efficient in water, wide substrate scope | 79-98% | nih.gov |

| Au@porous SiO₂ | Aldehydes, Amines | Trimethylsilyl cyanide | Solvent-free, high stability, recyclable | Good to Excellent | mdpi.com |

Continuous Flow Synthesis Adaptations

The adaptation of synthetic methodologies to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. numberanalytics.com The Strecker reaction, being a fundamental method for producing α-aminonitriles, is well-suited for this transition. numberanalytics.com Continuous flow reactors have gained considerable attention from synthetic chemists as they can improve control over reaction parameters, such as temperature and mixing, and allow for the safe handling of hazardous reagents like cyanides.

Research has demonstrated the feasibility of performing the Strecker reaction under continuous flow conditions. numberanalytics.com For example, an enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines using ethyl cyanoformate as the cyanide source has been successfully implemented in a flow system. researchgate.net In this setup, researchers aimed to develop an optimized and robust flow protocol. researchgate.net The process involved screening different solvents, with dichloromethane and ethyl acetate (B1210297) being considered to improve the reaction's environmental compatibility. researchgate.net By optimizing parameters such as residence time, catalyst loading, and solvent, good yields and enantioselectivity were achieved. For instance, with a residence time of 125 minutes, the desired product was obtained in an 87% yield. researchgate.net

Enzymatic Approaches to α-Aminonitriles and Related Compounds

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids have been developed, showcasing the potential of enzymes in this field. numberanalytics.com

One innovative approach involves the oxidative cyanation of primary amines. numberanalytics.com This method utilizes an oxidase enzyme to activate the Cα–H bond of an amine, forming an imine intermediate in situ. This imine is then susceptible to nucleophilic attack by a cyanide ion, yielding the primary α-aminonitrile. numberanalytics.com For example, D-amino acid oxidase from porcine kidney (pkDAO), and specifically a mutant version (Y228L/R283G), has been shown to catalyze the synthesis of racemic-2-methyl-2-phenylglycinonitrile from (R)-α-methylbenzylamine and potassium cyanide. numberanalytics.com This enzymatic reaction can be part of a cascade system where the resulting α-aminonitrile is subsequently hydrolyzed by a nitrilase enzyme to produce an unnatural α-amino acid. numberanalytics.commdpi.com

Nitrilases are another class of enzymes crucial to this field. They catalyze the hydrolysis of nitriles to carboxylic acids. nih.gov An immobilized nitrilase from Alcaligenes faecalis has been used for the mild and selective hydrolysis of a broad range of nitriles. nih.gov This is particularly useful for the second step of a chemo-enzymatic or fully enzymatic Strecker-type synthesis, converting the α-aminonitrile product into the corresponding α-amino acid. nih.govacs.org The development of protoglobin nitrene transferases also presents a novel biocatalytic route for the direct C-H amination of carboxylic acid esters to form α-amino esters, which are valuable precursors. youtube.com

These enzymatic methods contribute significantly to the synthesis of primary α-aminonitriles and unnatural α-amino acids in aqueous systems, aligning with the principles of green chemistry. numberanalytics.com

Table 2: Enzymatic Systems for α-Aminonitrile and Amino Acid Synthesis

| Enzyme System | Reaction Type | Substrates | Product Type | Key Features | Ref |

|---|---|---|---|---|---|

| D-Amino Acid Oxidase (pkDAO) mutant + Nitrilase | Cascade Reaction | Primary amines, KCN | Unnatural α-amino acids | First enzymatic synthesis of primary α-aminonitriles from amines | numberanalytics.commdpi.com |

| Immobilized Nitrilase (Alcaligenes faecalis) | Hydrolysis | Nitriles | Carboxylic acids | Mild, selective hydrolysis under neutral conditions | nih.gov |

| Protoglobin Nitrene Transferase | C-H Amination | Carboxylic acid esters | α-Amino esters | Direct, enantioselective amination of ester α-C-H bonds | youtube.com |

Solid-Phase Synthesis Strategies for this compound Analogs

Solid-phase synthesis is a powerful technique for combinatorial chemistry, enabling the rapid generation of large libraries of compounds for applications such as drug discovery. cardiff.ac.uk The Strecker three-component reaction (S-3CR) has been successfully adapted to the solid phase to produce libraries of N-substituted α-aminonitriles, which are precursors to structurally diverse amino acids. cardiff.ac.uknih.gov

The strategy involves anchoring one of the components of the Strecker reaction to a solid support or polymer resin. For example, piperazine-functionalized polymer linkers have been used to synthesize α-aminonitriles with α-phenyl and α-(1-piperazinyl) substituents. cardiff.ac.uk The choice of linker is crucial as it dictates the cleavage conditions and the final structure of the product. An acrylate-derived base-labile linker, for instance, can yield N-alkylated piperazine-containing α-aminonitriles after cleavage. cardiff.ac.uk Alternatively, a urethane-type linker allows for cleavage with acid to release α-aminonitriles with a free piperazine (B1678402) nitrogen, achieving crude product purities between 72–93%. cardiff.ac.uk

These solid-phase synthesized α-aminonitriles can then be readily converted into other valuable compounds. For example, they have been transformed into novel Nε-Fmoc-protected α-amino acids, which are versatile building blocks for further peptide synthesis. cardiff.ac.uk The adaptation of the Strecker reaction to a solid-phase format, particularly for generating N-acylated α-aminonitriles, is of significant interest as these compounds are known inhibitors of serine and cysteine proteases. nih.govresearchgate.net The development of robust, one-pot protocols compatible with library synthesis applications underscores the utility of this approach, allowing for the creation of diverse molecules with a wide range of functional groups. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of 2-Amino-2-(3-methoxyphenyl)acetonitrile can be assembled.

1D NMR Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most fundamental layer of structural information.

For a related compound, crude 2-amino-2-(3'-methoxyphenyl)propionitrile hydrochloride , challenges in obtaining a clean ¹³C NMR spectrum have been noted, likely due to compound degradation during the acquisition process. umaine.edu This underscores the importance of sample purity and stability for accurate spectral analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=N | - | ~118-122 |

| C-CN | ~4.5-5.0 (s, 1H) | ~50-55 |

| C-Ar (ipso) | - | ~135-140 |

| C-Ar (C-OMe) | - | ~159-161 |

| C-Ar | ~6.8-7.4 (m, 4H) | ~110-130 |

| O-CH₃ | ~3.8 (s, 3H) | ~55-56 |

| NH₂ | ~2.0-3.0 (br s, 2H) | - |

Note: This table is predictive and not based on experimentally verified data for the title compound.

2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals observed in 1D spectra and for revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, for instance, between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methoxy (B1213986) protons to their corresponding carbon, and the benzylic proton to the aromatic ring carbons and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming stereochemical assignments, although for a single chiral center, other methods are often more definitive.

Stereochemical Assignments via NMR Spectroscopic Data

As This compound possesses a single stereocenter at the α-carbon, it exists as a racemic mixture of two enantiomers. While standard NMR techniques cannot differentiate between enantiomers, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can lead to the formation of diastereomeric species, which are distinguishable by NMR. This would allow for the potential resolution and assignment of the absolute configuration of the enantiomers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of This compound (C₉H₁₀N₂O), distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of related aminonitriles has been successfully used to confirm their elemental formulas by matching the calculated exact mass with the experimentally found mass.

Table 2: HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ |

| C₉H₁₁N₂O⁺ | 163.0866 |

Note: This table provides the calculated theoretical value.

Elucidation of Fragmentation Pathways (e.g., EAD-MS², MSⁿ)

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, such as Collision-Induced Dissociation (CID), are used to fragment the molecular ion and analyze the resulting product ions. The fragmentation patterns of amino acids and related compounds are often characterized by specific losses.

For protonated This compound , characteristic fragmentation pathways would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of the nitrile group (HCN): Cleavage of the cyano group.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Formation of a benzyl-type cation: Cleavage at the α-carbon could lead to the formation of a stable 3-methoxybenzyl cation.

The study of fragmentation pathways of related α-amino acids has shown that the initial site of protonation or deprotonation significantly influences the subsequent fragmentation cascade. Detailed analysis using techniques like Electron-Activated Dissociation (EAD) could provide even more granular detail about the bond cleavages occurring upon fragmentation.

Ionization Techniques in Mass Spectrometry (e.g., Electrospray Ionization, ESI)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of polar molecules like this compound. In positive ion mode, the primary amine group is readily protonated, leading to the observation of a prominent protonated molecular ion, [M+H]⁺. mdpi.comnih.gov

A noteworthy phenomenon in the ESI-MS analysis of nitrile-containing compounds is the potential for in-source reactions. Studies have shown that when acetonitrile (B52724) is used as a solvent, adducts between the analyte and acetonitrile can form, which may be detected in the spectrum. nih.gov For instance, analysis of underivatized amino acids has demonstrated the formation of amino acid-acetonitrile adducts, which in some cases enhances detection sensitivity. nih.gov Furthermore, it is important to consider that interferences and contaminant ions are commonly encountered in modern mass spectrometry, and careful analysis is required to distinguish true analyte signals. washington.edu The positive ionization mode is often preferred for the simultaneous analysis of multiple molecules. nih.gov

A summary of expected ionic species for this compound in ESI-MS is presented below.

| Ion Type | Formula | Description |

| Protonated Molecule | [C₉H₁₀N₂O + H]⁺ | The primary molecular ion expected in positive mode ESI, formed by the protonation of the basic amino group. |

| Sodium Adduct | [C₉H₁₀N₂O + Na]⁺ | A common adduct formed in the presence of trace sodium salts in the sample or solvent. |

| Acetonitrile Adduct | [C₉H₁₀N₂O + CH₃CN + H]⁺ | A potential adduct if acetonitrile is used as a component of the mobile phase. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups within a molecule by probing its vibrational modes. americanpharmaceuticalreview.comnih.govresearchgate.net These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in its polarizability. mt.comnih.gov Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov For this compound, these techniques are indispensable for confirming the presence of its key functional groups: the nitrile, the primary amine, the methoxy group, and the substituted aromatic ring. The vibrational frequency of nitrile groups is known to be highly sensitive to the local environment, making it an excellent probe of molecular structure. researchgate.netrsc.org

Characterization of Nitrile and Amino Vibrational Modes

The nitrile (C≡N) and amino (N-H) groups of this compound produce highly characteristic signals in vibrational spectra.

The nitrile group (C≡N) gives rise to a sharp and intense stretching band in a relatively uncongested region of the IR spectrum, typically between 2260 and 2220 cm⁻¹. acs.org This band's frequency can be influenced by the local electrostatic environment and hydrogen bonding interactions. scispace.comnih.gov In Raman spectroscopy, the C≡N stretch is also readily observable.

The primary amine group (-NH₂) exhibits distinct vibrational modes. In the high-frequency region (3500-3300 cm⁻¹), two bands are typically observed corresponding to the asymmetric and symmetric N-H stretching vibrations. Additionally, a characteristic N-H bending or "scissoring" vibration appears in the 1650-1580 cm⁻¹ range. The sharpness and intensity of N-H absorption bands are generally less than those of O-H bands.

The table below summarizes the expected characteristic vibrational frequencies for the primary functional groups of the target molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amine (-NH₂) acs.org | N-H Asymmetric Stretch | ~3500 - 3300 | Medium | Medium |

| N-H Symmetric Stretch | ~3400 - 3200 | Medium | Medium | |

| N-H Bend (Scissoring) | ~1650 - 1580 | Medium to Strong | Weak | |

| Nitrile (-C≡N) researchgate.netacs.org | C≡N Stretch | ~2260 - 2220 | Strong, Sharp | Medium to Strong |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium to Weak | Strong |

| C-H Stretch | ~3100 - 3000 | Medium | Strong | |

| Methoxy (-OCH₃) | C-O Stretch | ~1275 - 1200 (asym) / ~1050 (sym) | Strong | Medium |

| C-H Stretch | ~2960 - 2850 | Medium | Medium |

X-ray Crystallography for Absolute Structure and Conformation Determination

Analysis of Molecular Conformation in the Solid State

The data from X-ray crystallography provides a static snapshot of the molecule's preferred conformation within the solid-state crystal lattice. For this compound, this analysis would reveal critical conformational details. A key parameter is the torsion angle of the methoxy group relative to the plane of the phenyl ring. Studies of other methoxyphenyl compounds have shown that this group can adopt either a coplanar or a perpendicular conformation, depending on the nature of adjacent substituents and packing forces. bohrium.comresearchgate.netnih.gov The analysis would also define the relative orientations of the amino and nitrile groups with respect to the phenyl ring and each other, governed by the torsion angles around the chiral center's single bonds. These conformational parameters are dictated by a combination of intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for studying 2-Amino-2-(3-methoxyphenyl)acetonitrile. By utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately model its molecular characteristics.

The first step in computational analysis is typically geometry optimization, which seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, these calculations provide precise values for bond lengths, bond angles, and dihedral angles. Studies have shown a good correlation between the optimized geometry calculated via DFT methods and experimental data obtained from X-ray crystallography, confirming the accuracy of the theoretical model.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Calculated Value (Å/°) |

| Bond Length | C1-C2 | 1.396 |

| C2-C3 | 1.393 | |

| C3-O13 | 1.365 | |

| O13-C14 | 1.424 | |

| C1-C7 | 1.512 | |

| C7-N9 | 1.461 | |

| C7-C8 | 1.481 | |

| C8-N10 | 1.161 | |

| Bond Angle | C2-C1-C6 | 118.9 |

| C1-C7-N9 | 110.4 | |

| C1-C7-C8 | 112.1 | |

| C7-C8-N10 | 178.5 | |

| Dihedral Angle | C2-C3-O13-C14 | -179.9 |

| C2-C1-C7-N9 | -56.4 | |

| N9-C7-C8-N10 | 178.9 |

DFT calculations are highly effective in predicting vibrational and magnetic resonance spectra. Theoretical vibrational frequencies (infrared) can be calculated and then scaled to correct for anharmonicity and limitations of the computational method, often showing excellent agreement with experimental Fourier-transform infrared (FT-IR) spectra. This allows for precise assignment of vibrational modes, such as the characteristic stretching of the C≡N (nitrile) group, N-H (amino) stretches, C-O (ether) stretches, and various aromatic C-H vibrations.

Similarly, Gauge-Independent Atomic Orbital (GIAO) methods within DFT are used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the isotropic shielding tensors for each nucleus and referencing them against a standard like Tetramethylsilane (TMS), theoretical chemical shifts are obtained. These predicted values typically correlate linearly with experimental shifts, aiding in the definitive assignment of signals in the experimental NMR spectra.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | 3380 | 3381 |

| Amino (NH₂) | Symmetric Stretch | 3301 | 3300 |

| Aromatic (C-H) | Stretch | 3070 | 3073 |

| Nitrile (C≡N) | Stretch | 2240 | 2242 |

| Methoxy (B1213986) (C-O) | Asymmetric Stretch | 1288 | 1289 |

| Methoxy (C-O) | Symmetric Stretch | 1047 | 1049 |

The flexibility of this compound arises from the rotation around several single bonds, particularly the C1-C7 and C3-O13 bonds. Conformational analysis using DFT involves systematically rotating these bonds and calculating the energy at each step to map the potential energy surface (PES). These scans identify the most stable conformer (global minimum) and other local energy minima. The results typically show that the steric and electronic interactions between the phenyl ring, amino group, and nitrile group dictate the conformational preferences and the energy barriers to rotation. The global minimum conformation is the one from which other properties are typically calculated.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring and the amino group, while the LUMO is distributed over the nitrile group and the aromatic ring.

Table 3: Calculated FMO Energies and Global Chemical Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.98 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.51 |

| HOMO-LUMO Energy Gap | ΔE | 5.47 |

| Ionization Potential | I | 5.98 |

| Electron Affinity | A | 0.51 |

| Global Hardness | η | 2.735 |

| Global Softness | S | 0.365 |

| Electronegativity | χ | 3.245 |

| Chemical Potential | µ | -3.245 |

Molecular Dynamics and Conformational Search Algorithms

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules over time. MD simulations model the atomic motions by solving Newton's equations of motion, providing insight into how the molecule behaves in a dynamic environment. For this compound, MD can be used as a conformational search algorithm. By simulating the molecule at a high temperature and then gradually cooling it (simulated annealing), a wide range of conformational space can be explored. The resulting low-energy snapshots from the MD trajectory can then be fully optimized using DFT to identify the global minimum and other stable conformers more efficiently than a systematic PES scan alone.

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction mechanisms. While specific computational research on this compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous α-aminonitrile syntheses, such as the Strecker reaction.

The synthesis of this compound typically proceeds via the Strecker synthesis, a three-component reaction involving 3-methoxybenzaldehyde (B106831), ammonia (B1221849), and a cyanide source. masterorganicchemistry.com The generally accepted mechanism involves two key stages: the formation of an imine intermediate and the subsequent nucleophilic addition of cyanide. masterorganicchemistry.comresearchgate.net

Computational studies on the Strecker reaction involving aromatic aldehydes, such as benzaldehyde (B42025), help to elucidate the plausible transition states and reaction pathway for the formation of related α-aminonitriles. researchgate.net The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form an imine or, more likely, a protonated iminium ion under acidic conditions. masterorganicchemistry.com The final step is the nucleophilic attack of the cyanide ion on the imine carbon, which leads to the formation of the α-aminonitrile. masterorganicchemistry.com

The characterization of transition states in such reactions is crucial as they represent the highest energy point along the reaction coordinate and thus determine the reaction rate. nih.gov Computational models can calculate the geometries and energies of these fleeting structures. For related reactions, it has been shown that catalysts, such as thiourea (B124793) derivatives, can stabilize the transition state through hydrogen bonding interactions, thereby lowering the activation energy and accelerating the reaction.

A summary of the generalized steps in the Strecker synthesis of this compound is presented below:

| Step | Reactants | Intermediate/Transition State | Product of Step |

| 1 | 3-Methoxybenzaldehyde, Ammonia | Hemiaminal | Iminium ion + Water |

| 2 | Iminium ion, Cyanide ion | Cyanide addition transition state | This compound |

This table is a generalized representation of the Strecker reaction pathway.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). libretexts.org

Based on the general principles of electronic effects and the study on MPA, the following can be inferred for this compound:

Negative Potential Regions: The oxygen atom of the methoxy group and the nitrogen atom of the nitrile group are expected to be regions of high electron density, indicated by red or yellow colors on an MEP map. These sites are susceptible to electrophilic attack. The lone pair of electrons on the amino group nitrogen would also represent a significant region of negative electrostatic potential, making it a primary site for protonation and electrophilic interaction.

Positive Potential Regions: The hydrogen atoms of the amino group and the aromatic ring are anticipated to be regions of positive electrostatic potential, appearing as blue areas on an MEP map. These areas are favorable for nucleophilic attack.

The MEP analysis helps in understanding the molecule's interaction with biological targets and other reagents. For instance, the electron-rich regions could engage in hydrogen bonding with receptor sites.

A hypothetical representation of the expected MEP features is summarized in the table below:

| Functional Group | Expected MEP Region | Implication for Reactivity |

| Amino Group (-NH2) | Negative (on N), Positive (on H) | Nucleophilic nitrogen, electrophilic hydrogens |

| Methoxy Group (-OCH3) | Negative (on O) | Nucleophilic oxygen |

| Nitrile Group (-CN) | Negative (on N) | Nucleophilic nitrogen |

| Phenyl Ring | Varied (electron-rich due to -OCH3 and -NH2) | Susceptible to electrophilic aromatic substitution |

This table is based on general chemical principles and data from analogous compounds.

Applications of 2 Amino 2 3 Methoxyphenyl Acetonitrile in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

The α-aminonitrile moiety is a key functional group in organic chemistry, serving as a versatile intermediate for a wide array of molecular transformations. These compounds are prized for their ability to act as precursors to numerous important chemical structures, including α-amino acids, 1,2-diamines, and a variety of nitrogen-containing heterocycles. askpharmacy.netrsc.orgzioc.rugoogle.com The presence of both a nucleophilic amino group and an electrophilic nitrile carbon (which can be hydrolyzed to a carboxylic acid) within the same molecule provides a powerful tool for synthetic chemists.

The general utility of α-aminonitriles is well-established, allowing for the construction of complex molecular architectures from simple, readily available starting materials like aldehydes. google.commdpi.comorganic-chemistry.org The compound 2-Amino-2-(3-methoxyphenyl)acetonitrile fits this profile, with its 3-methoxyphenyl (B12655295) substituent offering an additional site for chemical modification, further enhancing its versatility in the synthesis of diverse chemical libraries.

Precursor for the Synthesis of α-Amino Acids and Peptidomimetics

One of the most significant applications of α-aminonitriles is in the synthesis of α-amino acids, the fundamental building blocks of proteins. The classic Strecker synthesis, first reported in 1850, is a well-established method for preparing α-amino acids from aldehydes or ketones. organic-chemistry.orgnih.govresearchgate.net In this reaction, an aldehyde (in this case, 3-methoxybenzaldehyde) reacts with an amine source (like ammonia) and a cyanide source to form an α-aminonitrile intermediate. organic-chemistry.org Subsequent hydrolysis of the nitrile group of this intermediate yields the corresponding α-amino acid. nih.gov

For this compound, hydrolysis under acidic or basic conditions directly yields the non-proteinogenic amino acid, 3-methoxyphenylglycine. This process is a cornerstone of amino acid synthesis and highlights the direct precursor role of the title compound. wikipedia.org

| Step | Reaction | Reactants | Intermediate/Product | Key Transformation |

| 1 | Strecker Synthesis | 3-Methoxybenzaldehyde (B106831), Ammonia (B1221849), Cyanide Source | This compound | Formation of α-aminonitrile |

| 2 | Hydrolysis | This compound, Acid/Base, Water | 3-Methoxyphenylglycine | Nitrile group to Carboxylic acid |

Furthermore, α-aminonitriles are valuable in the creation of peptidomimetics—molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. scholaris.cascribd.com Non-natural amino acids derived from aminonitriles, like phenylglycine derivatives, can be incorporated into peptide-like scaffolds to create novel therapeutic agents, such as protease inhibitors. scholaris.caacs.org

Intermediate in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. While α-aminonitriles are known precursors to a variety of heterocyclic systems, the specific pathways can vary. askpharmacy.net

Thiazoles are a class of sulfur- and nitrogen-containing heterocycles present in many biologically active compounds, including vitamin B1. scholaris.ca While the most common method for thiazole (B1198619) synthesis is the Hantzsch reaction, which typically uses an α-haloketone and a thioamide, an alternative pathway known as the Cook-Heilbron thiazole synthesis directly utilizes α-aminonitriles. rsc.orgnih.govchemhelpasap.com

In the Cook-Heilbron synthesis, an α-aminonitrile like this compound reacts with reagents such as carbon disulfide, isothiocyanates, or dithioacids to form 5-aminothiazole derivatives. nih.govwikipedia.orgexpertsmind.com The reaction proceeds under mild conditions and involves the nucleophilic attack of the amino group onto the carbon disulfide (or related reactant), followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic thiazole ring. wikipedia.org This provides a direct route from the title compound to a substituted 5-aminothiazole scaffold. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Steps |

| This compound | Carbon Disulfide (CS₂) | 5-Amino-2-mercaptothiazole derivative | Nucleophilic addition, Intramolecular cyclization, Tautomerization |

| This compound | Dithioacid or Ester | 2,4-Disubstituted-5-aminothiazole derivative | Nucleophilic addition, Intramolecular cyclization, Tautomerization |

Chromene derivatives are recognized for their wide range of biological activities. nih.gov The synthesis of the prominent 2-amino-4H-chromene scaffold is typically achieved through a one-pot, three-component condensation reaction. This reaction generally involves an aldehyde, an active methylene (B1212753) compound like malononitrile, and a reactive phenol (B47542) or naphthol derivative. This synthetic strategy does not typically utilize pre-formed α-aminonitriles like this compound as a starting material.

Imidazo[4,5-b]pyridines are another class of heterocyclic compounds with significant biological relevance, often explored for their potential in drug discovery. The most common synthetic routes to this scaffold involve the condensation of 2,3-diaminopyridines with aldehydes or carboxylic acids. While α-aminonitriles can be used to synthesize certain imidazole-containing structures, such as the drug phenytoin, a direct and common synthetic pathway from this compound to the imidazo[4,5-b]pyridine core is not prominently featured in the chemical literature. nih.gov

Role in the Synthesis of Biologically Relevant Scaffolds and Analogs

The utility of this compound extends to the synthesis of molecules and scaffolds with direct biological and pharmacological relevance. The α-aminonitrile functional group itself is a key feature in several potent, biologically active natural products and synthetic drugs, including certain anticancer and antidiabetic agents. zioc.rumdpi.com For instance, the N-acylated α-aminonitrile motif is a known class of mechanism-based inhibitors for cysteine and serine proteases. acs.org

The ability to convert this compound into α-amino acids and heterocycles like thiazoles directly connects it to the synthesis of biologically relevant scaffolds. mdpi.comwikipedia.org Thiazole derivatives, for example, exhibit a wide spectrum of pharmacological properties, including antimicrobial and antitumor activities. nih.govnih.gov The synthesis of 5-aminothiazoles via the Cook-Heilbron reaction from an α-aminonitrile has been applied in the development of novel cancer therapeutics, such as CSF-1R inhibitors. wikipedia.org Therefore, this compound serves as a valuable starting point for generating libraries of compounds aimed at discovering new therapeutic agents.

Preparation of Complex Alkaloids and Natural Products

The α-aminonitrile moiety is a versatile functional group that can be elaborated into a variety of structures. Notably, it is a key intermediate in the Strecker synthesis of amino acids. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The general transformation of an aldehyde or ketone to an α-aminonitrile, followed by hydrolysis, provides access to α-amino acids. wikipedia.org This fundamental reaction highlights the potential of this compound to serve as a precursor to α-(3-methoxyphenyl)glycine, a non-proteinogenic amino acid that could be incorporated into peptide natural products.

Furthermore, the chemical architecture of this compound makes it a candidate for classic alkaloid synthesis reactions. Isoquinoline alkaloids, a large and diverse family of natural products, are often synthesized through reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgrsc.orgwikipedia.orgnih.govwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While this compound is not a β-arylethylamine, its derivatives could potentially undergo analogous cyclization reactions to form tetrahydroisoquinoline or β-carboline skeletons, which are common motifs in alkaloids. nih.govnih.govnsf.govnih.gov For instance, reduction of the nitrile group to an amine, followed by appropriate functionalization, could generate a suitable precursor for a Pictet-Spengler cyclization.

The Bischler-Napieralski reaction is another powerful tool for the synthesis of isoquinolines, proceeding through the cyclization of β-arylethylamides. wikipedia.orgwikipedia.org Acylation of the amino group of this compound would yield an amide that, after transformation of the nitrile, could be a substrate for an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline ring system. wikipedia.org The electron-donating nature of the methoxy (B1213986) group on the phenyl ring would facilitate such an electrophilic substitution.

Although specific examples utilizing this compound are not documented in the reviewed literature, the established synthetic routes to complex alkaloids using structurally related aminonitriles underscore its potential. nih.govresearchgate.net For example, the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids has been achieved using a deprotonated α-aminonitrile as a key intermediate. nih.gov

Applications in Metal Complex Chemistry

The field of coordination chemistry explores the formation and properties of compounds consisting of a central metal atom or ion bonded to one or more ligands. nih.gov Ligands are ions or molecules that donate a pair of electrons to the metal center to form a coordinate covalent bond. mdpi.com The presence of both an amino group and a nitrile group in this compound suggests its potential to act as a ligand in the formation of metal complexes.

Ligand Synthesis and Coordination Chemistry

While there is a lack of specific studies on the coordination chemistry of this compound, the coordination behavior of related aminonitrile and methoxyphenyl-containing ligands has been investigated. researchgate.net Aminonitriles, in general, can act as versatile ligands. organic-chemistry.org The nitrogen atom of the amino group and the nitrogen atom of the nitrile group can both potentially coordinate to a metal center. nih.govwikipedia.org

Transition metal complexes with amino acid-derived ligands are a well-established class of coordination compounds. mdpi.comwikipedia.org Given that this compound can be considered a derivative of the amino acid α-(3-methoxyphenyl)glycine, it is plausible that it could form stable chelate complexes with various transition metals. mdpi.com The amino group and the nitrile group could potentially coordinate in a bidentate fashion, forming a stable five-membered chelate ring with the metal center.

Research on ligands with similar functionalities provides insights into the potential coordination modes. For instance, studies on complexes of (N-4-methoxyphenyl)aminophenyl acetonitrile (B52724) with divalent transition metals like manganese, cobalt, nickel, copper, and zinc have shown that the ligand can act as a bidentate N2-donor, leading to the formation of octahedral complexes. masterorganicchemistry.com Another study on 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile also demonstrated its ability to form octahedral complexes with various transition metals. researchgate.net Furthermore, complexes with ligands containing aminopyridinato moieties have been extensively studied, showcasing the versatility of amino-containing heterocycles in coordination chemistry. sysrevpharm.org

The synthesis of such metal complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net The resulting complexes could exhibit interesting structural and electronic properties, with potential applications in areas such as catalysis and materials science. nih.gov The specific coordination geometry (e.g., octahedral, tetrahedral, square planar) would depend on the nature of the metal ion, its oxidation state, and the reaction conditions. nih.gov

Mechanistic Investigations of Reactions Involving 2 Amino 2 3 Methoxyphenyl Acetonitrile

Mechanistic Pathways of α-Aminonitrile Formation Reactions

The principal routes to α-aminonitriles involve the concurrent or sequential reaction of an aldehyde, an amine, and a cyanide source.

While less common for the direct three-component synthesis of 2-amino-2-(3-methoxyphenyl)acetonitrile, the bimolecular nucleophilic substitution (SN2) mechanism is a fundamental concept in its formation. An SN2 pathway can be envisaged in a stepwise synthesis. For instance, if 3-methoxybenzaldehyde (B106831) is first converted to a suitable precursor with a good leaving group, a subsequent SN2 reaction with an amino or cyano nucleophile could occur.

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" occurs from the side opposite the leaving group, leading to an inversion of stereochemical configuration at the carbon center. numberanalytics.comdur.ac.uk The reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[Substrate][Nucleophile]). organic-chemistry.org

A key feature of the SN2 mechanism is the transition state, in which the central carbon atom is partially bonded to five groups: the incoming nucleophile, the departing leaving group, and three other substituents. organic-chemistry.org The stability of this pentacoordinate transition state is highly sensitive to steric hindrance; therefore, SN2 reactions are fastest for less sterically crowded substrates. dur.ac.uk

The most direct and historically significant method for synthesizing this compound is the Strecker reaction. wikipedia.org This one-pot, three-component reaction combines 3-methoxybenzaldehyde, an amine source (typically ammonia (B1221849) or ammonium (B1175870) chloride), and a cyanide source (like hydrogen cyanide or potassium cyanide). masterorganicchemistry.commasterorganicchemistry.com

The generally accepted mechanism proceeds in two main stages: numberanalytics.comwikipedia.org

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-methoxybenzaldehyde. This step is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the aldehyde more electrophilic. masterorganicchemistry.comorganic-chemistry.org Following the attack, a proton transfer and subsequent elimination of a water molecule occur, yielding a (3-methoxyphenyl)methanimine intermediate. wikipedia.orgmasterorganicchemistry.com In the acidic conditions typically used, this imine is protonated to form the more reactive electrophile, the (3-methoxyphenyl)methaniminium ion. masterorganicchemistry.com

This multicomponent approach is highly atom-economical and efficient, making it a preferred method in both laboratory and industrial settings. numberanalytics.com

Reaction Kinetics and Thermodynamic Considerations

Kinetic and equilibrium studies on the Strecker reaction of benzaldehyde (B42025), a close structural analog of 3-methoxybenzaldehyde, provide significant insights into the reaction dynamics. The reaction involves several equilibria, including the formation of the imine and the cyanohydrin (a side-product from the reaction of the aldehyde and cyanide). dur.ac.uk

The rate-determining step is the attack of the cyanide ion on the iminium cation. dur.ac.uk The rate constant for the reaction of cyanide with the N-benzylidene benzyliminium ion has been measured at 6.70 x 10³ dm³mol⁻¹s⁻¹. dur.ac.uk It can be inferred that the electron-donating methoxy (B1213986) group at the meta position in this compound would have a modest electronic effect on the stability of the iminium ion and thus on the reaction rate compared to the unsubstituted benzaldehyde derivative.

The formation of the imine intermediate is a reversible equilibrium. To drive the reaction towards the product, a dehydrating agent or the removal of water is often employed to shift the equilibrium forward, according to Le Chatelier's principle. masterorganicchemistry.com

| Kinetic Parameter | Observation for Benzaldehyde Analogues | Relevance to this compound |

| Rate Law | Rate = k[Iminium Ion][CN⁻] dur.ac.uk | The reaction rate is second-order, dependent on the concentrations of the key electrophile and nucleophile. |

| pH Dependence | Bell-shaped profile with an optimal rate at pH 6.5-8.5. dur.ac.uk | The reaction should be buffered within this range to maximize the rate of formation. |

| Rate-Determining Step | Nucleophilic attack of cyanide on the iminium ion. dur.ac.uk | This step is the kinetic bottleneck; its transition state stability dictates the overall reaction speed. |

| Equilibrium | Imine formation is a reversible process. numberanalytics.com | Removal of water can be used to increase the yield of the aminonitrile product. |

Role of Intermediates and Transition States in Reaction Mechanisms

Intermediates and transition states are fleeting but mechanistically determinative species in the formation of this compound.

Key Intermediates:

Tetrahedral Intermediate: The initial attack of ammonia on the protonated 3-methoxybenzaldehyde forms a tetrahedral intermediate, (amino)(3-methoxyphenyl)methanol. This species is transient and quickly eliminates water. masterorganicchemistry.com

Imine and Iminium Ion: The dehydration of the tetrahedral intermediate leads to the formation of (3-methoxyphenyl)methanimine. In an acidic medium, this imine exists in equilibrium with its protonated form, the (3-methoxyphenyl)methaniminium ion. masterorganicchemistry.com This iminium ion is the key electrophilic intermediate that reacts with the cyanide nucleophile. Kinetic studies have allowed for the calculation of pKₐ values for substituted benzyliminium ions, which are typically around 6.0-6.2. dur.ac.uk

Transition States:

SN2 Transition State: In a hypothetical SN2 pathway, the transition state would feature a central carbon atom with a trigonal bipyramidal geometry. dur.ac.uk The incoming nucleophile and departing leaving group would occupy the apical positions, 180° apart.

Strecker Reaction Transition State: The transition state of the rate-determining step involves the formation of the C-C bond between the cyanide nucleophile and the iminium ion carbon. The positive charge on the iminium nitrogen is delocalized across the system. The approach of the cyanide nucleophile to the planar iminium ion is sterically unhindered, allowing the reaction to proceed efficiently.

| Species | Pathway | Description |

| Intermediate | Strecker | (Amino)(3-methoxyphenyl)methanol: A transient tetrahedral species formed from the attack of ammonia on the aldehyde. masterorganicchemistry.com |

| Intermediate | Strecker | (3-Methoxyphenyl)methaniminium ion: The key electrophilic intermediate, formed by protonation of the imine. dur.ac.ukmasterorganicchemistry.com |

| Transition State | SN2 | Trigonal bipyramidal structure: The central carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group. dur.ac.ukorganic-chemistry.org |

| Transition State | Strecker | Cyanide-Iminium Adduct: Characterized by the partial formation of the C-CN bond as the cyanide nucleophile attacks the iminium carbon. dur.ac.uk |

Influence of Reaction Conditions on Mechanistic Outcomes

The outcome of the synthesis of this compound is highly dependent on the specific reaction conditions employed, which can influence reaction rate, yield, and selectivity.

Catalyst: While the classic Strecker reaction can proceed without a catalyst, various catalysts are used to improve efficiency. Lewis acids (e.g., TiCl₄, Pd(II) complexes, ZrCl₄) can activate the aldehyde or imine, making it more electrophilic and accelerating the reaction, often under milder conditions. numberanalytics.comorganic-chemistry.orgnih.govnih.gov Organocatalysts, such as thiourea (B124793) derivatives, have also been developed, particularly for asymmetric variants of the Strecker reaction. wikipedia.org

pH: As discussed in the kinetics section, pH is a critical parameter. Maintaining the pH in a weakly acidic to neutral range (pH ~6-8) is crucial to ensure sufficient concentrations of both the reactive iminium ion and the nucleophilic cyanide ion. dur.ac.uk

Cyanide Source: The choice of cyanide source can impact the reaction. While traditional methods use HCN or alkali metal cyanides (KCN, NaCN), trimethylsilyl (B98337) cyanide (TMSCN) is often used in modern syntheses, especially in non-aqueous solvents and with Lewis acid catalysis. nih.govnih.gov TMSCN can act as both a cyanide source and a water scavenger.

Solvent: The choice of solvent can influence reaction rates and equilibria. For SN2-type reactions, polar aprotic solvents (e.g., acetonitrile (B52724), DMF) are preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. organic-chemistry.org In the Strecker reaction, solvents range from water to organic solvents like dichloromethane (B109758) or even solvent-free conditions. organic-chemistry.orgnih.gov The use of water can facilitate the formation of the imine but also introduces the possibility of competing hydrolysis reactions.

Temperature: Reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster rates. However, for exothermic equilibria, lower temperatures may favor product formation. In some catalyzed asymmetric reactions, very low temperatures (e.g., -30 °C) are used to maximize enantioselectivity. dur.ac.uk

Q & A

Q. What synthetic routes are recommended for preparing 2-Amino-2-(3-methoxyphenyl)acetonitrile in academic labs?